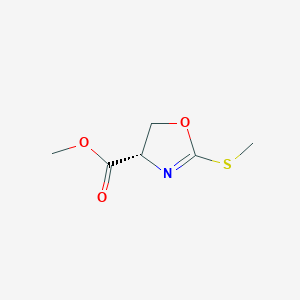
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a chiral compound with significant interest in various scientific fields. This compound features a unique structure that includes a methylthio group and a dihydrooxazole ring, making it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing a thiol and a carboxylate group. The reaction conditions often include the use of a base to facilitate the cyclization process and the formation of the dihydrooxazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve enantioselective synthesis, which is crucial for obtaining the desired (S)-enantiomer.
化学反応の分析
Types of Reactions
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxazole ring or the carboxylate group.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the oxazole ring can lead to various reduced derivatives.
科学的研究の応用
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism by which (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties might involve the disruption of cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(Methylthio)aniline: Used in organic synthesis and pharmaceuticals.
5-Methylthio-2-selenophenethiol:
Uniqueness
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate stands out due to its chiral nature and the presence of both a methylthio group and a dihydrooxazole ring. These features contribute to its versatility in chemical reactions and its potential for diverse applications in research and industry.
This detailed article provides a comprehensive overview of this compound, highlighting its significance and potential in various fields
特性
分子式 |
C6H9NO3S |
|---|---|
分子量 |
175.21 g/mol |
IUPAC名 |
methyl (4S)-2-methylsulfanyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3S/c1-9-5(8)4-3-10-6(7-4)11-2/h4H,3H2,1-2H3/t4-/m0/s1 |
InChIキー |
HAUAQVQKMPWIKQ-BYPYZUCNSA-N |
異性体SMILES |
COC(=O)[C@@H]1COC(=N1)SC |
正規SMILES |
COC(=O)C1COC(=N1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Hydroxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13342545.png)

![5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B13342554.png)
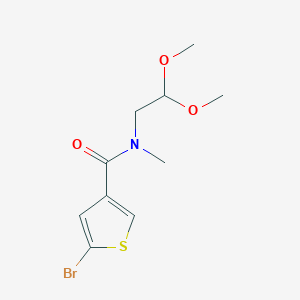
![5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13342562.png)
![6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13342572.png)
![5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13342573.png)
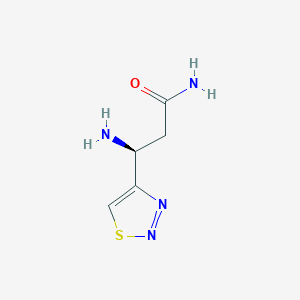
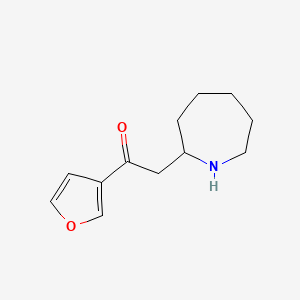
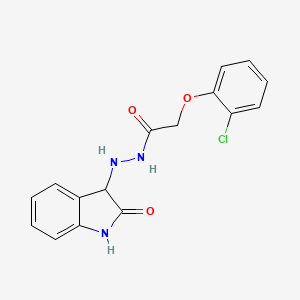
![3-[[(5-Carboxypentyl)amino]carbonyl]-3-hydroxypentanedioic Acid](/img/structure/B13342596.png)

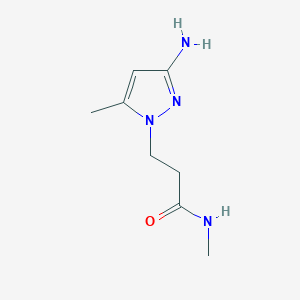
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine](/img/structure/B13342619.png)
